2-Amino-6-[(2-hydroxyethyl)amino]pyrimidin-4(1h)-one
Overview
Description
“2-Amino-6-[(2-hydroxyethyl)amino]pyrimidin-4(1h)-one” is a small molecule . It belongs to the class of organic compounds known as indoles, which are compounds containing an indole moiety, consisting of a pyrrole ring fused to benzene to form 2,3-benzopyrrole .
Synthesis Analysis
While specific synthesis methods for “2-Amino-6-[(2-hydroxyethyl)amino]pyrimidin-4(1h)-one” were not found, a study on 2-amino-4,6-diphenylnicotinonitriles (APNs) provides a general idea. The APNs were synthesized and their cytotoxicity against breast cancer cell lines and photophysical properties were investigated .Molecular Structure Analysis
The molecular structure of “2-Amino-6-[(2-hydroxyethyl)amino]pyrimidin-4(1h)-one” is complex, with a chemical formula of C14H14N4O . It has a molecular weight of 254.2872 .Scientific Research Applications
Crystal Structure and Hydrogen Bonding
- The study of the crystal structure and hydrogen bonding patterns of pyrimidine derivatives, including compounds similar to 2-amino-6-[(2-hydroxyethyl)amino]pyrimidin-4(1h)-one, has been a significant area of research. For instance, Glidewell et al. (2003) explored various polymorphic forms of amino and benzyloxy derivatives of pyrimidin-6(1H)-one, revealing intricate hydrogen bonding and molecular interactions (Glidewell, Low, Marchal, & Quesada, 2003). Similarly, Rodríguez et al. (2007) analyzed the three-dimensional hydrogen-bonded framework in related pyrimidine compounds, highlighting the role of hydrogen bonding in determining molecular structure (Rodríguez, Cobo, Nogueras, Low, & Glidewell, 2007).
Antimicrobial Activity
- Pyrimidine derivatives, akin to 2-amino-6-[(2-hydroxyethyl)amino]pyrimidin-4(1h)-one, have been investigated for their potential antimicrobial properties. Deshmukh et al. (2009) developed a synthesis method for 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines and evaluated their anti-bacterial efficacy, indicating some compounds exhibited significant inhibition against tested bacteria (Deshmukh, Salunkhe, Patil, & Anbhule, 2009).
Synthesis and Chemical Transformations
- The synthesis and transformation of pyrimidine compounds have been a major focus. Botta et al. (1985) demonstrated the transformation of 6-alkyl-2-methoxy-4(3H)-pyrimidinones into amino derivatives, showcasing the versatility in modifying pyrimidine structures (Botta, Angelis, Finizia, Gambacorta, & Nicoletti, 1985). This kind of research aids in understanding the structural flexibility and potential applications of pyrimidine derivatives.
Applications in Organic Synthesis
- Pyrimidine derivatives have been used in various organic syntheses. Katoh et al. (1996) utilized a N-hydroxyamide-containing heterocycle, akin to pyrimidinones, as a benzyloxycarbonylating agent in peptide synthesis, signifying the utility of pyrimidine compounds in complex organic reactions (Katoh, Kondoh, & Ohkanda, 1996).
Safety And Hazards
properties
IUPAC Name |
2-amino-4-(2-hydroxyethylamino)-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c7-6-9-4(8-1-2-11)3-5(12)10-6/h3,11H,1-2H2,(H4,7,8,9,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYURLDNKXKHHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(NC1=O)N)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60288367 | |
Record name | 2-Amino-6-[(2-hydroxyethyl)amino]pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60288367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-[(2-hydroxyethyl)amino]pyrimidin-4(1h)-one | |
CAS RN |
1077-04-9 | |
Record name | NSC55460 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55460 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Amino-6-[(2-hydroxyethyl)amino]pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60288367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.